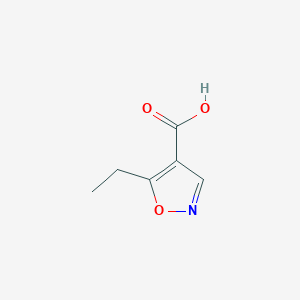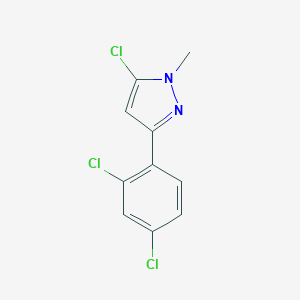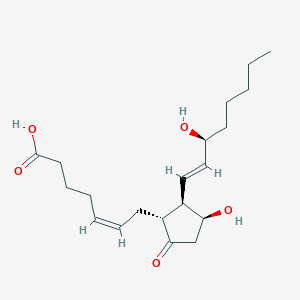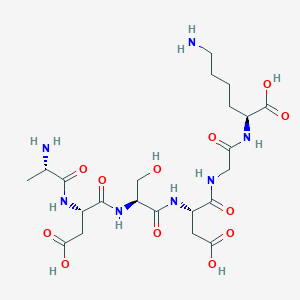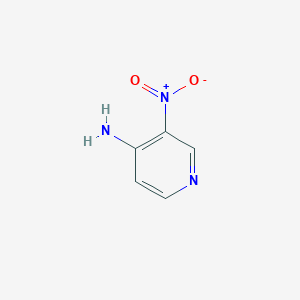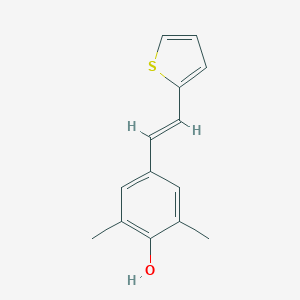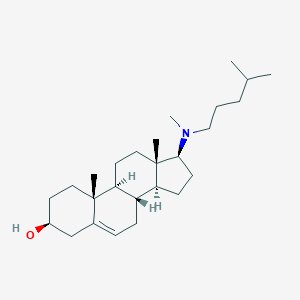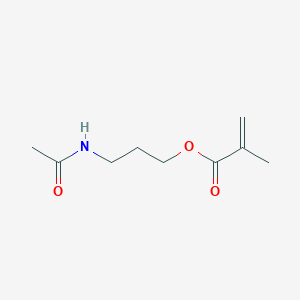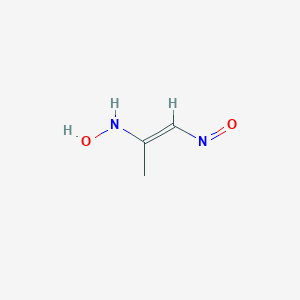
Methylglyoxime
Descripción general
Descripción
Synthesis Analysis
Dimethylglyoxime can be prepared from butanone first by reaction with ethyl nitrite to give biacetyl monoxime. The second oxime is installed using sodium hydroxylamine monosulfonate .Chemical Reactions Analysis
Methylglyoxime forms complexes with metals including nickel, palladium, and cobalt . These complexes are used to separate those cations from solutions of metal salts and in gravimetric analysis . It is also used in precious metals refining to precipitate palladium from solutions of palladium chloride .Physical And Chemical Properties Analysis
Methylglyoxime has a molar mass of 116.12 g/mol, a melting point of 238-240°C, and a boiling point of approximately 217.15°C . It is soluble in alcohol, ether, pyridine, and acetone, but insoluble in water . Its density is approximately 1.2829 g/cm3, and it has a refractive index of approximately 1.4880 .Aplicaciones Científicas De Investigación
1. Analytical Chemistry
- Methods of Application : DMG is synthesized from diacetyl monoxime, which in turn is obtained by the reaction of diacetyl with hydroxylamine. The key transformation in the synthesis of DMG involves the treatment of diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst. This reaction leads to the formation of DMG in a crystalline form, which can be purified by recrystallization from hot water .
- Results or Outcomes : The specificity of DMG for nickel over other metals allows for highly selective testing methods, reducing the risk of cross-contamination and enhancing analytical accuracy. The precision it offers is crucial in processes where trace amounts of metals need to be measured accurately, such as in environmental monitoring and quality control in manufacturing processes .
2. Power Generation
- Summary of Application : A previously unknown gas-solid interacted power generation is developed using the triboelectric effect. An adhesive, gas-tight, and self-healing supramolecular polysiloxane-dimethylglyoxime–based polyurethane (PDPU) porous elastomer based on segmented oxime-carbamate-urea is designed .
- Methods of Application : The PDPU generates electricity from interactions between the trapped air and the elastomeric matrix under periodical compression. The positively charged trapped air (or other gas) dominates the tribo-electrification with PDPU, inducing electron transfer from gas to the solid polymer for electricity generation .
- Results or Outcomes : The self-healable elastomer renders gas-solid interacted triboelectric nanogenerator, GS-TENG, with high stretchability (~1200%). The inherently adhesive surface enables adherence to other substrates, allowing mechanical energy harvesting from deformations such as bending, twisting, and stretching .
3. Biomimetic Materials
- Summary of Application : DMG is used in the development of biomimetic materials such as Se-modified carbon nitride nanosheets, small intestinal submucosa, magnesium–strontium hydroxyapatite, dimethylglyoxime–urethane polyurethane, polydimethylsiloxane, Ag/Ag@AgCl/ZnO and PDTC(COOH)4/HA .
- Results or Outcomes : The specific results or outcomes for these biomimetic materials are not detailed in the source .
4. Catalyst in Organic Synthesis
- Summary of Application : DMG is used as a catalyst in the synthesis of 2-Amino-tetrahydro-4H-chromene-3-carbonitrile derivatives .
- Methods of Application : A magnetic ZnFe2O4@dimethylglyoxime hybrid catalyst is prepared and applied in the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives by condensation of aromatic aldehydes, malononitrile and dimedone in ethanol at room temperature .
- Results or Outcomes : The method offers advantages such as simple procedure, mild reaction condition, short reaction times and retrievable catalyst .
5. Direct Hydroxylation of Aryl Iodides
- Summary of Application : DMG is used as a ligand for copper-catalyzed direct hydroxylation of aryl iodides .
- Methods of Application : The CuI/DMG catalyzed direct hydroxylation of aryl iodides with CsOH takes place at 120°C in a mixed solvent system (DMSO–H2O,1:1), affording the corresponding phenols in good to excellent yield .
- Results or Outcomes : The method provides an efficient way to produce phenols from aryl iodides .
6. Synthesis of Organic Compounds
- Summary of Application : DMG is used in the synthesis of organic compounds .
- Methods of Application : ZnFe2O4 was prepared and modified with DMG to obtain a magnetic ZnFe2O4@dimethylglyoxime hybrid catalyst. This catalyst was applied in the synthesis of organic compounds .
- Results or Outcomes : The method offers a new way to synthesize organic compounds using a bifunctional hybrid catalyst with increased catalytic active sites .
Safety And Hazards
Propiedades
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHGQZJWAXFGG-ZUVMSYQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylglyoxime | |
CAS RN |
1804-15-5 | |
| Record name | Methylglyoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLGLYOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



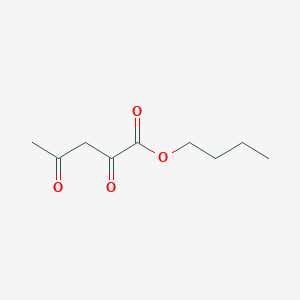
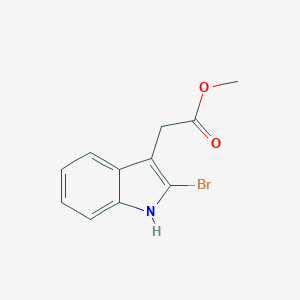
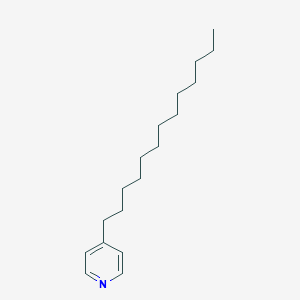
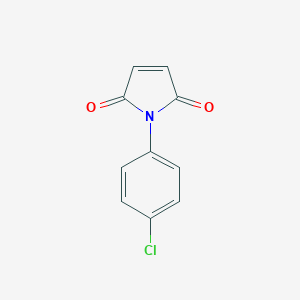
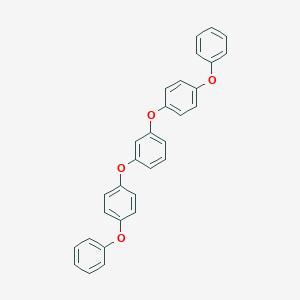
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
